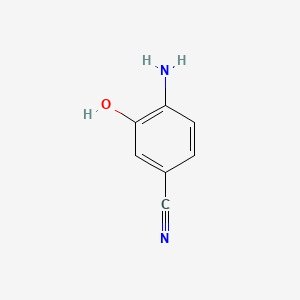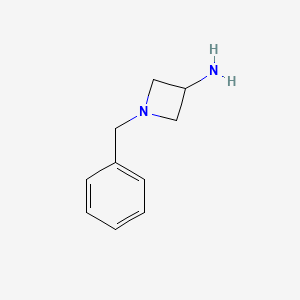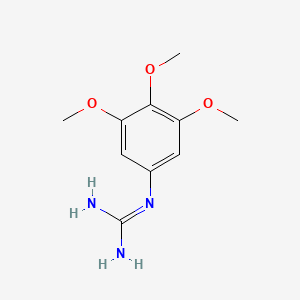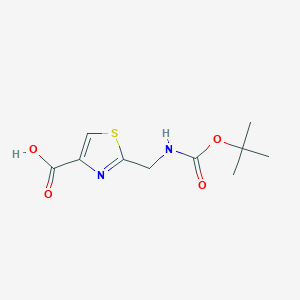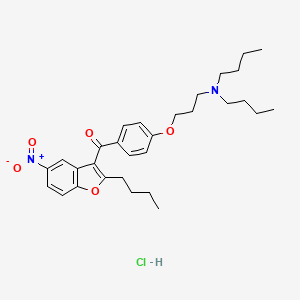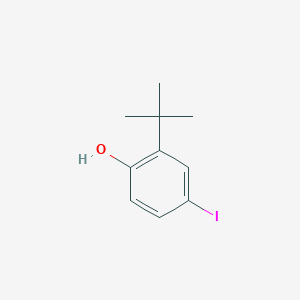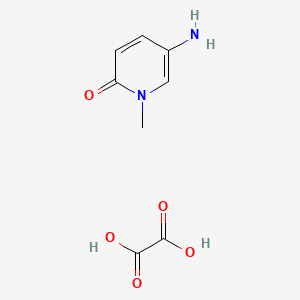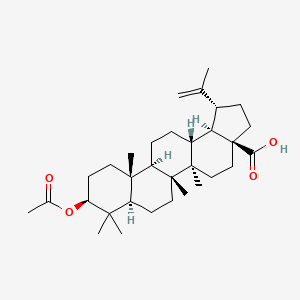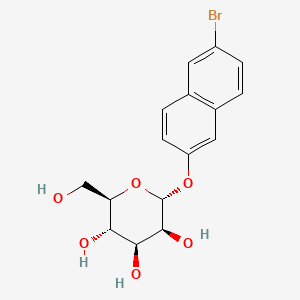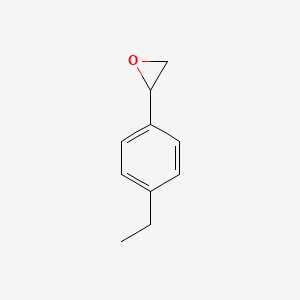
2-(4-Ethylphenyl)oxirane
Vue d'ensemble
Description
2-(4-Ethylphenyl)oxirane is a chemical compound with the CAS Number: 169272-14-4. It has a molecular weight of 148.2 and its IUPAC name is 2-(4-ethylphenyl)oxirane .
Molecular Structure Analysis
The InChI code for 2-(4-Ethylphenyl)oxirane is 1S/C10H12O/c1-2-8-3-5-9(6-4-8)10-7-11-10/h3-6,10H,2,7H2,1H3 . This indicates the specific arrangement of atoms in the molecule.Chemical Reactions Analysis
While specific chemical reactions involving 2-(4-Ethylphenyl)oxirane are not detailed in the search results, oxiranes in general are known to undergo a variety of reactions. For instance, they can participate in ring-opening reactions, which are commonly used in the synthesis of oxirane resins, composite materials, and plasticizers .Physical And Chemical Properties Analysis
2-(4-Ethylphenyl)oxirane is a liquid at room temperature . It has a molecular weight of 148.20 g/mol, an XLogP3 of 2.4, and a topological polar surface area of 12.5 Ų .Applications De Recherche Scientifique
2-(4-Ethylphenyl)oxirane
is a chemical compound with the CAS Number: 169272-14-4 . It’s a liquid at room temperature and has a molecular weight of 148.2 . This compound is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, and Analytical studies .
One specific application of oxiranes, including 2-(4-Ethylphenyl)oxirane, is in the field of Organic Chemistry , specifically in ring-expansion reactions . Oxiranes are versatile starting materials for a wide variety of ring opening and ring-expansion reactions . The process involves initial coordination of the oxirane lone pair to a Lewis acid, followed by ring opening of the resultant complex by an anion. After subsequent CO insertion and acquisition of an external CO molecule, the alkoxide attacks the activated acyl group to form the desired product . This reaction benefits from coordinating ethereal solvents, which are believed to stabilize the intermediate complexes .
Material Science
2-(4-Ethylphenyl)oxirane can be used in the field of Material Science . It can be used in the synthesis of various materials due to its reactivity and ability to form polymers .
Chemical Synthesis
This compound can be used in Chemical Synthesis . Its oxirane group makes it a versatile starting material for a wide variety of chemical reactions .
Chromatography
2-(4-Ethylphenyl)oxirane can be used in Chromatography . It can be used as a standard or a reagent in various chromatographic techniques .
Analytical Studies
This compound can be used in Analytical Studies . It can be used as a reference material in the analysis of various samples .
Polymerization
In a research paper titled “Combining oxiranes and oxetanes to enhance kinetics and improve physical properties”, it was found that oxiranes, including 2-(4-Ethylphenyl)oxirane, can be combined with oxetanes to enhance the reactivity of each monomer, the overall reaction kinetics, and the final physical properties of the polymer films . This research exploited the dark cure in these systems, which results in further property development over the course of hours or days .
Safety And Hazards
The compound has several hazard statements including H227, H302, H312, H315, H319, H332, H335, H341, H351. Precautionary statements include P201, P202, P210, P261, P264, P270, P271, P280, P281, P301+P312, P302+P352, P304+P340, P305+P351+P338, P308+P313, P312, P330, P332+P313, P337+P313, P362, P363, P370+P378, P403+P233, P403+P235, P405, P501 .
Propriétés
IUPAC Name |
2-(4-ethylphenyl)oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-2-8-3-5-9(6-4-8)10-7-11-10/h3-6,10H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUZUMVNATYKTJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70438811 | |
| Record name | 2-(4-ethylphenyl)-oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70438811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Ethylphenyl)oxirane | |
CAS RN |
169272-14-4 | |
| Record name | 2-(4-ethylphenyl)-oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70438811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

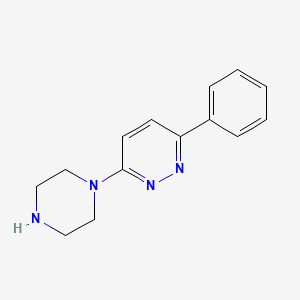
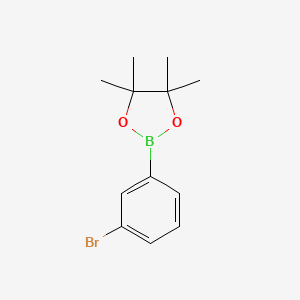

![4,4'-Bipyridinium, 1,1'-bis[(2-boronophenyl)methyl]-, dibromide](/img/structure/B1279270.png)
